4-(4-ethoxyphenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-ethoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the quinoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-component reactions. One common method is the one-pot multi-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. This reaction is often catalyzed by organic catalysts such as trityl chloride or DABCO under reflux conditions in chloroform . The reaction conditions are mild, and the process is efficient, yielding high purity products without the need for chromatographic purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of green chemistry principles, such as low transition temperature mixtures as solvents, can enhance the sustainability of the process . These methods are advantageous due to their high atom economy, short reaction times, and minimal waste production.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-(4-ethoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with significant activity against various cancer cell lines.
Antimicrobial Agents: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Anti-inflammatory: The compound has been studied for its anti-inflammatory effects.
Industrial Applications: It can be used in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cancer cell proliferation and inflammation . It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and pyrimido[4,5-b]quinolines share structural similarities and biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of pharmacological properties, including antiviral and anticancer activities.
Uniqueness
4-(4-ethoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific pyrazoloquinoline core, which imparts distinct biological activities
Properties
Molecular Formula |
C20H23N3O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C20H23N3O3/c1-4-26-12-7-5-11(6-8-12)15-16-13(9-20(2,3)10-14(16)24)21-18-17(15)19(25)23-22-18/h5-8,15H,4,9-10H2,1-3H3,(H3,21,22,23,25) |
InChI Key |
RPQLNUCFPVDNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NN4 |
Origin of Product |
United States |
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